Cas no 133217-42-2 ((ethylsulfanyl)(iodomethoxy)methanone)

(ethylsulfanyl)(iodomethoxy)methanone 化学的及び物理的性質
名前と識別子
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- Carbonothioic acid, S-ethyl O-(iodomethyl) ester
- S-ethyl O-(iodomethyl) carbonothioate
- (ethylsulfanyl)(iodomethoxy)methanone
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- MDL: MFCD27943695
- インチ: 1S/C4H7IO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3
- InChIKey: LXZAPTGWIXFPEX-UHFFFAOYSA-N
- ほほえんだ: C(SCC)(=O)OCI
(ethylsulfanyl)(iodomethoxy)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209304-5.0g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 5g |
$2807.0 | 2023-05-31 | ||
Enamine | EN300-209304-0.5g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 0.5g |
$527.0 | 2023-09-16 | ||
Enamine | EN300-209304-0.1g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 0.1g |
$234.0 | 2023-09-16 | ||
Enamine | EN300-209304-10.0g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 10g |
$5478.0 | 2023-05-31 | ||
Enamine | EN300-209304-0.05g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 0.05g |
$157.0 | 2023-09-16 | ||
Enamine | EN300-209304-0.25g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 0.25g |
$335.0 | 2023-09-16 | ||
Enamine | EN300-209304-5g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 5g |
$2807.0 | 2023-09-16 | ||
Enamine | EN300-209304-1.0g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 1g |
$676.0 | 2023-05-31 | ||
Enamine | EN300-209304-2.5g |
(ethylsulfanyl)(iodomethoxy)methanone |
133217-42-2 | 2.5g |
$1421.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210109-1g |
S-ethyl O-(iodomethyl) carbonothioate |
133217-42-2 | 97% | 1g |
¥7938.00 | 2024-08-09 |
(ethylsulfanyl)(iodomethoxy)methanone 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
(ethylsulfanyl)(iodomethoxy)methanoneに関する追加情報
Professional Introduction to (ethylsulfanyl)(iodomethoxy)methanone (CAS No. 133217-42-2)
(ethylsulfanyl)(iodomethoxy)methanone, with the CAS number 133217-42-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and biochemical probes.
The molecular structure of (ethylsulfanyl)(iodomethoxy)methanone consists of an ethylsulfanyl group and an iodomethoxy group attached to a methanone backbone. This configuration endows the compound with distinct chemical properties that make it valuable for various synthetic applications. The presence of both sulfur and iodine atoms in the molecule allows for diverse functionalization possibilities, enabling researchers to tailor its reactivity for specific biological targets.
In recent years, there has been a growing interest in exploring the potential of (ethylsulfanyl)(iodomethoxy)methanone as a building block in drug discovery. Its structural motifs are reminiscent of several bioactive molecules, suggesting that it could serve as a precursor for synthesizing compounds with therapeutic relevance. For instance, the ethylsulfanyl group can be readily modified to introduce additional pharmacophores, while the iodomethoxy group offers a handle for further functional transformations.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The iodine atom in (ethylsulfanyl)(iodomethoxy)methanone can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other organic fragments. These reactions are widely employed in the synthesis of complex molecules, including those used in pharmaceuticals and agrochemicals.
Recent studies have highlighted the role of (ethylsulfanyl)(iodomethoxy)methanone in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of this compound, researchers have been able to design inhibitors that target specific kinase domains. The ethylsulfanyl group can be incorporated into the inhibitor to enhance binding affinity, while the iodomethoxy group provides a site for further modifications to optimize potency and selectivity.
The pharmaceutical industry has also explored the use of (ethylsulfanyl)(iodomethoxy)methanone as a scaffold for antiviral and antibacterial agents. Its structural features allow for interactions with viral proteases and bacterial enzymes, making it a viable candidate for developing novel treatments against infectious diseases. Additionally, its ability to undergo selective functionalization makes it adaptable for addressing emerging drug-resistant pathogens.
Beyond its applications in drug discovery, (ethylsulfanyl)(iodomethoxy)methanone has found utility in materials science and catalysis. The unique electronic properties of its sulfur and iodine-containing groups make it an interesting candidate for designing advanced materials with tailored optical and electronic characteristics. Furthermore, its role as a ligand or catalyst precursor has been investigated in various chemical transformations.
The synthesis of (ethylsulfanyl)(iodomethoxy)methanone presents both challenges and opportunities for synthetic chemists. While there are established methods for preparing similar compounds, optimizing yield and purity remains a key focus. Advances in synthetic techniques, such as transition metal catalysis and flow chemistry, have opened new avenues for improving the accessibility of this compound. These developments not only enhance its availability but also expand its potential applications across multiple scientific disciplines.
In conclusion, (ethylsulfanyl)(iodomethoxy)methanone (CAS No. 133217-42-2) is a versatile organic compound with significant potential in pharmaceutical research, materials science, and catalysis. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for developing novel therapeutics and biochemical probes. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
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